2-Vinylpyrimidine

Übersicht

Beschreibung

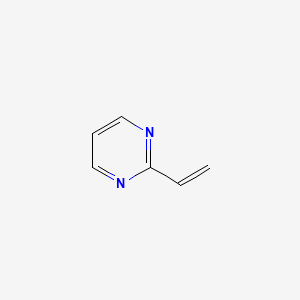

2-Vinylpyrimidine is an organic compound with the molecular formula C6H6N2. It is a derivative of pyrimidine, featuring a vinyl group attached to the second carbon of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Condensation Method: One common method for synthesizing this compound involves the condensation of 2-methylpyrimidine with formaldehyde, followed by dehydration of the intermediate alcohol.

Alternative Synthesis: Another method involves the reaction of acrylonitrile and acetylene in the presence of organocobalt compounds as a catalyst.

Industrial Production Methods: Industrial production of this compound often employs the aforementioned synthetic routes, with optimizations for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Vinylpyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into saturated pyrimidine derivatives.

Substitution: It readily participates in substitution reactions, particularly with nucleophiles, due to the electron-deficient nature of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines and thiols are often used under mild conditions.

Major Products:

Oxidation: Pyrimidine oxides.

Reduction: Saturated pyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

P2VP has been investigated for its effectiveness in environmental remediation. Research indicates that it can act as a sorbent for organic compounds in wastewater treatment processes. For instance, studies have shown that P2VP composites effectively remove pollutants like p-nitrophenol from water under visible light irradiation, demonstrating its photocatalytic capabilities .

Material Science

In materials science, 2-VPM is used to enhance the properties of various composites:

- Nanocomposites : By incorporating metal oxides like TiO₂ and ZnO into P2VP matrices, researchers have developed materials with improved photocatalytic activity and structural integrity .

- Thin Film Membranes : P2VP is utilized in the creation of pH-responsive membranes that can be applied in filtration and separation processes .

Electronic Applications

Recent studies have explored the use of P2VP as an additive in organic thin-film transistors (OTFTs). It has been found to enhance the stability of n-type semiconductors against degradation from environmental factors . This application is crucial for developing durable electronic devices.

Case Studies

Case Study 1: Photocatalytic Activity of P2VP Composites

- Researchers synthesized P(2-VP)-TiO₂ composites via solution polymerization. The resulting materials exhibited high photocatalytic efficiency in degrading organic pollutants under UV light, making them promising candidates for wastewater treatment technologies .

Case Study 2: Stabilization of Organic Semiconductors

Wirkmechanismus

The mechanism by which 2-vinylpyrimidine exerts its effects involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

2-Vinylpyrimidine can be compared with other vinyl-substituted heterocycles:

2-Vinylpyridine: Similar in structure but differs in the position of the nitrogen atom, leading to different reactivity and applications.

4-Vinylpyrimidine: Another isomer with the vinyl group at the fourth position, which affects its chemical behavior and uses.

2-Vinylpurine: Contains an additional nitrogen atom in the ring, resulting in distinct biological activities.

Uniqueness: this compound’s unique combination of a vinyl group and a pyrimidine ring makes it particularly versatile for various applications, especially in the synthesis of complex molecules and materials.

Biologische Aktivität

2-Vinylpyrimidine is an important compound in the field of organic chemistry, particularly known for its applications in polymer synthesis and as a reagent in biochemical assays. This article explores its biological activity, focusing on its effects on cellular systems, potential toxicity, and applications in drug delivery systems.

This compound (CHN) is a derivative of pyrimidine with a vinyl group attached at the 2-position. This structure contributes to its reactivity and utility in various chemical processes, including copolymerization reactions.

1. Antioxidant Properties

One of the significant biological activities of this compound is its role in modulating oxidative stress. It has been utilized in assays to block glutathione disulfide (GSSG) thiols, which are crucial for measuring total glutathione levels in biological samples. The compound interacts with thiols, allowing researchers to quantify reduced (GSH) and oxidized (GSSG) forms of glutathione effectively .

2. Cytotoxicity and Toxicological Effects

Research indicates that this compound exhibits cytotoxic effects at higher concentrations. In repeated-dose toxicity studies conducted on rats, symptoms such as salivation, decreased body weight, and organ weight changes were observed at doses exceeding 20 mg/kg . Notably, the compound was found to induce skin sensitization in humans and caused irritation in animal models, highlighting its potential hazards .

Table 1: Summary of Toxicological Findings

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Repeated Dose Oral Toxicity | 20-200 | Salivation, weight loss, organ weight changes |

| Skin Sensitization Test | N/A | Positive response in guinea pigs |

| Eye Irritation | N/A | Severe irritation in rabbits |

3. Polymer Applications

This compound is also significant in the synthesis of functional polymers. For instance, it is used to create pH-sensitive drug delivery systems. Polymers derived from this compound can respond to pH changes, facilitating controlled release of therapeutic agents like doxorubicin under acidic conditions typical of tumor environments . This property enhances the efficacy of cancer treatments by targeting drug release specifically to tumor sites.

Case Studies

Case Study 1: Drug Delivery Systems

A study demonstrated that polymeric micelles formed from block copolymers containing this compound could effectively encapsulate drugs and release them in response to pH changes. When tested with doxorubicin, these micelles showed enhanced cytotoxicity at pH levels mimicking those found in tumor tissues .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving rats, it was found that administration of this compound at doses above 20 mg/kg led to significant adverse effects including hyperplasia and gastrointestinal irritation. This study underscores the need for careful handling and consideration of exposure limits when working with this compound .

Eigenschaften

IUPAC Name |

2-ethenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435851 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66281-01-4, 51394-43-5 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.